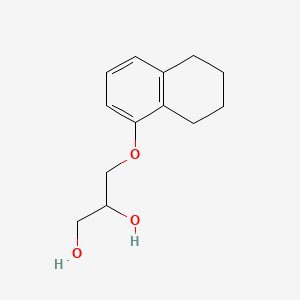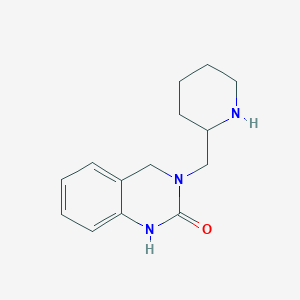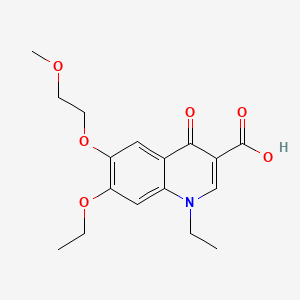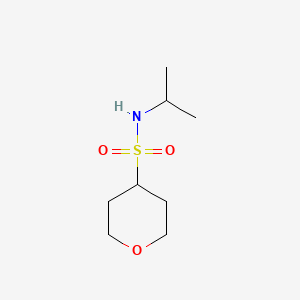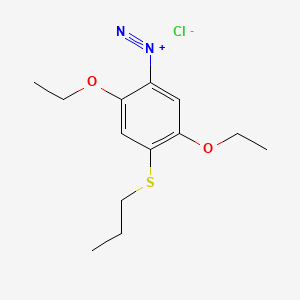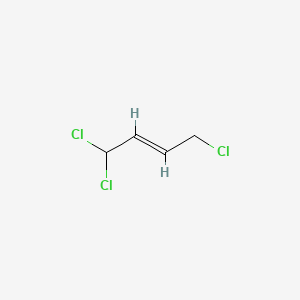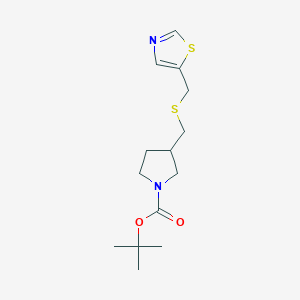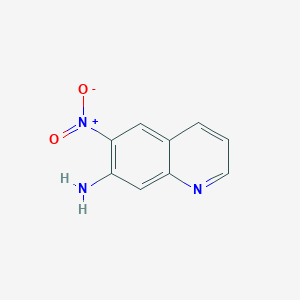
7-Amino-6-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-6-nitroquinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both amino and nitro groups in this compound makes it a versatile compound with significant potential in various scientific research fields.
Synthetic Routes and Reaction Conditions:
Skraup Reaction: One of the common methods for synthesizing quinoline derivatives, including this compound, is the Skraup reaction.
Nitration and Amination: Another approach involves the nitration of 7-chloroquinoline followed by the replacement of the chlorine atom with an amino group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and amination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Tin(II) chloride, hydrazine hydrate, Raney nickel.
Substitution: Hydroxylamine, sodium hydroxide.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 7,6-Diaminoquinoline.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-Amino-6-nitroquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Amino-6-nitroquinoline largely depends on its interaction with biological targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
7-Aminoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroquinoline: Lacks the amino group, which reduces its potential for forming hydrogen bonds and interacting with biological targets.
Uniqueness: 7-Amino-6-nitroquinoline is unique due to the presence of both amino and nitro groups, which enhance its reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and biological interactions .
Properties
CAS No. |
58416-33-4 |
|---|---|
Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
6-nitroquinolin-7-amine |
InChI |
InChI=1S/C9H7N3O2/c10-7-5-8-6(2-1-3-11-8)4-9(7)12(13)14/h1-5H,10H2 |
InChI Key |
GISRRVYOALQQFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


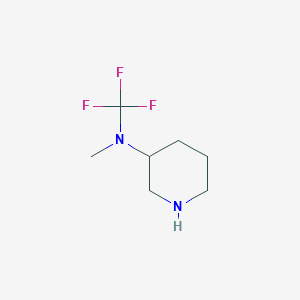

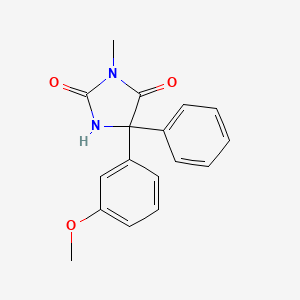
![Benzoic acid, 5-bromo-2-[[[(2-phenylacetyl)amino]thioxomethyl]amino]-](/img/structure/B13951697.png)
![3-Isopropyl-2H-benzo[b][1,4]oxazine](/img/structure/B13951700.png)
